1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate
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Overview
Description
1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate is a complex organic compound with a unique structure that includes an indolium core, a pyrazole ring, and a sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate typically involves multiple stepsCommon reagents used in these reactions include dichloromethane and ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,3-trimethyl-1-phenylindane: Similar structure but lacks the pyrazole ring and sulfate group.
2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: Similar indene core but different substituents.
1,1,3-trimethyl-3-phenyl-2H-indene: Similar indene core but different substituents.
Uniqueness
1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate is unique due to its combination of an indolium core, a pyrazole ring, and a sulfate group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
CAS No. |
83949-73-9 |
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Molecular Formula |
C44H48N6O4S |
Molecular Weight |
757.0 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate |
InChI |
InChI=1S/2C22H24N3.H2O4S/c2*1-22(2)18-11-7-8-12-20(18)24(3)21(22)14-16-25-15-13-19(23-25)17-9-5-4-6-10-17;1-5(2,3)4/h2*4-12,14,16H,13,15H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
SZMCCGCEOJDLQV-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/N3N=C(CC3)C4=CC=CC=C4)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/N3N=C(CC3)C4=CC=CC=C4)C.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CN3CCC(=N3)C4=CC=CC=C4)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CN3CCC(=N3)C4=CC=CC=C4)C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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